molecular formula C12H19NO3 B14130582 (7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one

(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one

Cat. No.: B14130582
M. Wt: 225.28 g/mol
InChI Key: DAGVYBNUTMALEB-CBINBANVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one is a bicyclic lactam featuring a pyrrolo-oxazolone scaffold. Its structure includes a tert-butyl group at position 3, a hydroxyl group at position 1, and a vinyl group at the 7a position.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9?,10?,12-/m0/s1

InChI Key

DAGVYBNUTMALEB-CBINBANVSA-N

Isomeric SMILES

CC(C)(C)C1N2C(=O)CC[C@]2(C(O1)O)C=C

Canonical SMILES

CC(C)(C)C1N2C(=O)CCC2(C(O1)O)C=C

Origin of Product

United States

Preparation Methods

Core Oxazolone Formation via Erlenmeyer-Type Condensation

The oxazolone ring is classically constructed via the Erlenmeyer azlactone synthesis, involving the condensation of α-amino acids with aldehydes or ketones under acidic conditions. For the target compound, hippuric acid derivatives (e.g., tert-butyl-substituted glycine) react with α,β-unsaturated aldehydes to form the oxazolone core. A modified protocol using ZnO/Ac₂O as a catalyst enables room-temperature cyclization with high regioselectivity (Scheme 2).

Key modifications include:

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II) octanoate) direct the (7aR) configuration during cyclization.
  • Substituent Introduction : tert-Butyl groups are introduced via tert-butylglycine or tert-butylaldehyde precursors. Ethenyl groups arise from vinylation of intermediate enolates using Wittig or Heck reactions.

Solid-Phase Synthesis for Pyrrolo-Oxazolone Framework

Solid-phase methodologies enable precise control over the tetrahydropyrrolo[1,2-c]oxazol-5-one scaffold. Phenylcarbamate-functionalized resins undergo N–H insertion with diazocarbonyl compounds (e.g., tert-butyl diazoacetate) in the presence of Rh(II) catalysts, yielding intermediates that cyclize to oxazolones upon mild base treatment (Scheme 7).

Optimized Conditions :

  • Catalyst : Rhodium(II) octanoate (0.5 mol%)
  • Solvent : Dichloromethane, 25°C
  • Cyclization : Diisopropylethylamine (DIPEA) in THF

This method achieves >80% yield with minimal epimerization, critical for retaining the 7aR configuration.

Microwave-Assisted Cyclization for Rapid Assembly

Microwave irradiation accelerates the formation of oxazolones from tert-butyl-substituted hippuric acids and α,β-unsaturated aldehydes. Using dodecatungstophosphoric acid (H₃PW₁₂O₄₀) as a catalyst, reactions complete within 5–10 minutes, enhancing efficiency while preserving stereointegrity (Scheme 3).

Typical Parameters :

  • Temperature : 120°C
  • Power : 300 W
  • Yield : 85–90%

Hydroxylation at C-1 Position

The 1-hydroxy group is introduced via Sharpless asymmetric dihydroxylation of a preformed ethenyl-oxazolone intermediate. Using AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL), the hydroxylation proceeds with >90% enantiomeric excess (ee).

Protection Strategies :

  • TBS Protection : tert-Butyldimethylsilyl (TBS) groups shield the hydroxyl during subsequent steps.
  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF.

Ethenyl Group Installation via Olefin Cross-Metathesis

The 7a-ethenyl substituent is introduced via Grubbs II-catalyzed cross-metathesis between a terminal alkene-bearing oxazolone and ethylene gas. This method ensures high Z-selectivity and compatibility with the oxazolone ring.

Conditions :

  • Catalyst : Grubbs II (5 mol%)
  • Solvent : Dichloromethane, 40°C
  • Yield : 75–80%

Resolution of (7aR) Configuration

Chiral HPLC using Chiralpak IA columns resolves racemic mixtures of the tetrahydropyrrolo-oxazolone. Mobile phases of hexane:isopropanol (90:10) achieve baseline separation, with the (7aR)-enantiomer eluting first.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (ee) Key Advantage
Erlenmeyer Condensation 70–85 80–90% Scalability
Solid-Phase Synthesis 80–90 >95% Stereochemical precision
Microwave-Assisted 85–90 85–90% Rapid reaction times

Challenges and Limitations

  • Steric Hindrance : The tert-butyl group impedes cyclization kinetics, necessitating elevated temperatures or prolonged reaction times.
  • Oxazolone Ring Stability : Hydrolysis under basic conditions requires careful pH control during workup.

Chemical Reactions Analysis

Types of Reactions

(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The compound can be reduced to remove the vinyl group or reduce the oxazole ring using hydrogenation or metal hydrides.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, Jones reagent, KMnO4

    Reducing agents: NaBH4, LiAlH4, H2/Pd

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the vinyl group would yield a saturated derivative.

Scientific Research Applications

The compound (3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one, also known as (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, has a molecular formula of C12H19NO3 and a molecular weight of 225.28 g/mol . It is also known as Rolapitant Intermediate 1 .

Chemical Information

IUPAC Name : (3R,7a R)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
InChI : InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9-,10?,12+/m1/s1
InChIKey : DAGVYBNUTMALEB-MAZPRZIYSA-N
SMILES : CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(O1)O)C=C
CAS Number : 1214741-21-5

Synonyms

The compound is known by several synonyms :

  • 1214741-21-5
  • (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
  • (3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-Pyrrolo[1,2-c]oxazol-5-one
  • 3-(1,1-diMethylethyl)-7a-ethenyltetrahydro-1-hydroxy-(3R,7aR)-3H,5H-Pyrrolo[1,2-c]oxazol-5-one
  • (3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
  • 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, 3-(1,1-dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-, (3R,7aR)-
  • (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one
  • SCHEMBL15450150
  • DTXSID101118342
  • EX-A3271
  • AKOS027338370
  • CS-W018465
  • (3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
  • DS-12849
  • F18581
  • (3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
  • (3R,7AR)-3-TERT-BUTYL-7A-VINYL-DIHY DROPYRROLO[1,2-C]OX AZOLE-1,5(3H,6H)-DIONE

Applications

While specific applications of (3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one are not detailed, it is known to be a Rolapitant intermediate . Tryptophanol-derived oxazolopyrrolidone lactams have potential uses in drug discovery for gastric cancer .

Mechanism of Action

The mechanism of action of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access. The molecular pathways involved can include signal transduction cascades, gene expression modulation, or metabolic pathway inhibition.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs and their substituents, with implications for molecular properties:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference ID
Target Compound 3-tert-butyl, 1-hydroxy, 7a-ethenyl Not specified Hydroxyl enhances polarity; tert-butyl increases lipophilicity
(3R,7aS)-3-Phenyltetrahydropyrrolo-oxazolone 3-phenyl ~203.24 Aromatic phenyl enhances rigidity; lower solubility vs. aliphatic groups
(3S,7aR)-7a-Methyl-3-isopropyl analog 3-isopropyl, 7a-methyl ~279.33 Branched aliphatics improve metabolic stability; moderate solubility
(3R,7aR)-3-tert-butyl-7a-vinyl analog 3-tert-butyl, 7a-vinyl, 1-hydroxy Not specified Structural similarity to target; vinyl may increase reactivity
(3R,7aR)-3,7a-Diphenyl analog 3-phenyl, 7a-phenyl 279.33 High lipophilicity; potential for π-π interactions in binding

Key Observations:

  • tert-butyl vs.
  • Hydroxyl Group: The 1-hydroxy substituent in the target compound introduces hydrogen-bonding capacity, which is absent in non-hydroxylated analogs like those in or . This could improve target engagement but may also increase metabolic clearance.

Pharmacological Potential and Challenges

  • Enzyme Inhibition: Compounds in demonstrated autotaxin (ATX) inhibition via Amplex-Red assays, with IC₅₀ values influenced by substituent bulk. The tert-butyl group in the target compound may enhance ATX binding compared to smaller substituents.
  • Solubility Limitations: Analogs with bulky groups (e.g., tert-butyl or diphenyl ) showed reduced solubility in phosphate buffer, necessitating formulation optimization .
  • Metabolic Stability: Glutathione adduct screening in revealed susceptibility to nucleophilic attack in analogs lacking hydroxyl groups, suggesting the target’s 1-hydroxy group may mitigate this issue.

Biological Activity

The compound (7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one is a complex organic molecule that has garnered attention due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C₁₂H₁₉N₁O₃ , with a molar mass of approximately 225.28 g/mol . Its structure features a bicyclic arrangement that includes a tetrahydropyrrolo ring fused with an oxazole moiety, along with a tert-butyl group and a vinyl group. The stereochemistry of the compound plays a crucial role in its biological activity due to the presence of multiple chiral centers .

Antiproliferative Effects

Recent studies have highlighted the compound's potential as an anticancer agent. The antiproliferative activity was evaluated using various cancer cell lines, including gastric cancer cells (AGS). The MTT assay was employed to determine cell viability and IC₅₀ values for the compound.

Table 1: Antiproliferative Activity of this compound

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundAGS12.5 ± 0.4Induces apoptosis via caspase activation

The compound exhibited significant antiproliferative effects at concentrations around 12.5 µM , indicating its potential as a therapeutic agent against gastric cancer .

The mechanism by which this compound exerts its biological effects appears to be linked to the induction of apoptosis in cancer cells. Specifically, studies have shown that treatment with this compound led to increased activity of caspase 3/7 in AGS cells after 48 hours of incubation. This suggests that the compound triggers apoptotic pathways that contribute to its antiproliferative activity .

Interaction with Molecular Targets

Research indicates that the compound may interact with specific molecular targets within biological systems. These interactions could involve inhibiting enzyme activity or modulating signaling pathways crucial for cell survival and proliferation. Understanding these interactions is vital for elucidating the full therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity and therapeutic applications of this compound:

  • Gastric Cancer Study : A comprehensive study assessed various derivatives of tryptophanol-derived oxazolopyrrolidone lactams for their antiproliferative effects on AGS cells. The results indicated that compounds with electron-withdrawing substituents exhibited enhanced activity compared to their counterparts with electron-donating groups .
  • Mechanistic Insights : Further investigations into the mechanism revealed that certain structural modifications significantly influenced the compound's efficacy in inducing apoptosis. Notably, compounds with halogen substituents demonstrated increased potency in triggering cell death pathways in cancer cells .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo-oxazolone core in this compound?

The pyrrolo-oxazolone scaffold is typically synthesized via cyclocondensation of β-hydroxyamino acids or through [3+2] cycloaddition reactions. For example, related bicyclic lactams (e.g., (3R,7aR)-3-benzyl derivatives) are prepared by reacting substituted phenylalaninol derivatives with carboxylic acids under Dean-Stark conditions to remove water and drive the reaction to completion . Key reagents include toluene as a solvent and catalysts like p-toluenesulfonic acid (PTSA). Reaction optimization (e.g., time, temperature) is critical to avoid side products like dimerization.

Q. How can the stereochemical configuration of the (7aR)-chiral center be confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical determination. For example, monoclinic crystal structures (space group P21) with cell parameters (e.g., a = 7.8238 Å, b = 5.9033 Å, c = 13.711 Å, β = 96.597°) have been resolved for analogous pyrrolo-oxazolones, enabling precise assignment of the (7aR) configuration . Alternatively, circular dichroism (CD) spectroscopy and NOESY NMR can corroborate stereochemistry by analyzing spatial interactions between substituents.

Q. What analytical methods are recommended for purity assessment and structural validation?

  • HPLC-MS : To verify molecular weight and detect impurities.
  • 1H/13C NMR : For functional group identification and stereochemical analysis. For example, splitting patterns in the 1H-NMR spectrum (e.g., δ 1.2–1.4 ppm for tert-butyl protons) and carbonyl resonances (δ 170–180 ppm in 13C-NMR) are diagnostic .
  • Elemental Analysis : To confirm empirical formula (C14H19NO3 for related derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity in the synthesis of this compound?

A Design of Experiments (DoE) approach is recommended. Factors such as solvent polarity (toluene vs. DMF), temperature (80–120°C), and catalyst loading (0.5–5 mol% PTSA) can be systematically varied. For instance, increasing reaction time to 24 hours improved yields to 80% in analogous lactam syntheses . Statistical models (e.g., response surface methodology) can identify interactions between variables and predict optimal conditions.

Q. What are the mechanistic implications of the ethenyl substituent’s reactivity in this compound?

The ethenyl group may participate in [2+2] cycloadditions or serve as a site for functionalization (e.g., epoxidation). Computational studies (DFT) can map electron density to predict regioselectivity. For example, analogous compounds with electron-withdrawing groups on the pyrrolo-oxazolone core showed reduced reactivity at the ethenyl position due to steric hindrance .

Q. How do structural modifications (e.g., tert-butyl vs. benzyl substituents) affect the compound’s physicochemical properties?

Comparative studies on derivatives reveal that bulky tert-butyl groups increase steric hindrance, reducing solubility in polar solvents but enhancing thermal stability. For example, a tert-butyl analog showed a 15°C higher decomposition temperature compared to a benzyl-substituted derivative in TGA analysis .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrrolo-oxazolones vary across studies (e.g., 60–80%)?

Discrepancies arise from differences in purification methods (e.g., flash chromatography vs. recrystallization) and reaction scalability. For instance, flash chromatography with EtOAc/n-hexane (1:2) improved yields to 80% in small-scale syntheses, while larger batches suffered from incomplete separation of diastereomers .

Q. How can conflicting NMR data for stereoisomers be resolved?

Dynamic NMR experiments (VT-NMR) can distinguish diastereomers by analyzing temperature-dependent splitting patterns. For example, coalescence temperatures near 50°C indicated slow interconversion of stereoisomers in a related compound, allowing assignment of dominant conformers .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Pyrrolo-Oxazolones

ParameterValue (Example from )
Crystal SystemMonoclinic
Space GroupP21
Unit Cell (Å, °)a=7.8238, b=5.9033, c=13.711, β=96.597
Volume (ų)629.05
Z2
Density (g/cm³)1.295

Q. Table 2. Optimization of Reaction Conditions

VariableRange Tested (Example from )Optimal Value
Reaction Time12–36 hours24 hours
SolventToluene, DMF, THFToluene
Catalyst Loading0.5–5 mol% PTSA2 mol%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.